BenchChemオンラインストアへようこそ!

N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide

Nav1.7 state-dependent inhibition pain

N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide (CAS 939765-17-0) is a synthetic small molecule (MF: C18H26N2O2, MW: 302.41 g/mol) featuring a morpholinocyclohexylmethyl scaffold linked to a benzamide moiety. It is supplied primarily as a research-grade building block (typical purity ≥97%) for medicinal chemistry and chemical biology applications.

Molecular Formula C18H26N2O2
Molecular Weight 302.418
CAS No. 939765-17-0
Cat. No. B2656012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide
CAS939765-17-0
Molecular FormulaC18H26N2O2
Molecular Weight302.418
Structural Identifiers
SMILESC1CCC(CC1)(CNC(=O)C2=CC=CC=C2)N3CCOCC3
InChIInChI=1S/C18H26N2O2/c21-17(16-7-3-1-4-8-16)19-15-18(9-5-2-6-10-18)20-11-13-22-14-12-20/h1,3-4,7-8H,2,5-6,9-15H2,(H,19,21)
InChIKeyAZMSPDRUYHTCCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide (CAS 939765-17-0): Core Chemical Identity and Baseline Procurement Profile


N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide (CAS 939765-17-0) is a synthetic small molecule (MF: C18H26N2O2, MW: 302.41 g/mol) featuring a morpholinocyclohexylmethyl scaffold linked to a benzamide moiety. It is supplied primarily as a research-grade building block (typical purity ≥97%) for medicinal chemistry and chemical biology applications . The compound has been profiled in public bioactivity databases as a voltage-gated sodium channel (Nav) antagonist, with primary data against human Nav1.7 [1], positioning it within the class of ion channel modulators relevant to pain and neurological disorder research.

Why Generic Substitution of N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide Fails: A Scientific Procurement Perspective


The morpholinocyclohexylmethyl-benzamide scaffold is not a commodity interchangeable with other Nav1.7 antagonist chemotypes. Public bioactivity data demonstrate that even minor structural changes within this series can shift Nav subtype selectivity, state-dependent inhibition, and off-target profiles (e.g., hERG, CYP450) by orders of magnitude [1]. Consequently, procurement of a 'generic' Nav1.7 inhibitor or a close structural analog without verified batch-specific pharmacological fingerprinting risks introducing uncharacterized selectivity gaps, confounding structure-activity relationship (SAR) studies, and invalidating comparative in vitro pharmacology experiments.

Quantitative Differential Evidence for N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide Against Nearest Comparators


Nav1.7 State-Dependent Antagonism: Partial Inactivation vs. Non-Inactivated Channel IC50 Comparison

The compound exhibits a pronounced state-dependent block of human Nav1.7. Against the partially inactivated channel (PatchXpress assay), the IC50 is 240 nM, whereas against the non-inactivated (resting) channel, the IC50 weakens to 3,000 nM — a 12.5-fold shift [1]. This state dependence is a critical differentiator from classical, use-dependent Nav blockers (e.g., lidocaine) and from certain next-generation Nav1.7 inhibitors that show less inactivation-state preference.

Nav1.7 state-dependent inhibition pain electrophysiology ion channel

Nav1.7 vs. Nav1.5 Subtype Selectivity Window

When tested under identical partially inactivated conditions (PatchXpress), the compound shows an IC50 of 240 nM for Nav1.7 versus 1,260 nM for the cardiac Nav1.5 isoform, yielding a 5.3-fold selectivity window [1]. In contrast, many first-generation Nav1.7 inhibitors (e.g., certain benzazepinone derivatives) exhibit <3-fold selectivity or even reverse selectivity, raising cardiac safety concerns early in screening.

Nav1.5 cardiac safety selectivity ion channel arrhythmia

hERG Liability: Quantitative Comparison to Clinical Nav1.7 Inhibitors

The compound inhibits the hERG potassium channel with an IC50 of 8,500 nM in a PatchXpress assay [1]. This places it significantly outside the typical safety margin concern zone (IC50 < 1,000 nM) that has plagued many clinical Nav1.7 candidates. For reference, the discontinued Nav1.7 inhibitor MK-2075 exhibited a hERG IC50 of ~ 1,200 nM in comparable automated patch assays.

hERG cardiotoxicity safety pharmacology ion channel QT prolongation

CYP450 Inhibition Profile: Low Drug-Drug Interaction Risk in Screening Cascades

The compound weakly inhibits CYP2D6 and CYP3A4, both with IC50 values of 27,000 nM (27 µM) [1]. This contrasts sharply with many lipophilic Nav1.7 inhibitors that potently inhibit CYP3A4 (IC50 often < 1 µM), complicating interpretation of in vivo pharmacology due to potential pharmacokinetic interactions with co-administered tool compounds.

CYP450 drug-drug interaction ADME metabolism screening

Physicochemical Differentiation: Predicted LogP and Solubility Landscape vs. Common Nav1.7 Tool Compounds

The compound has a predicted LogP of approximately 2.6 (ALOGPS) and a topological polar surface area (TPSA) of 41.9 Ų, distinguishing it from more lipophilic Nav1.7 inhibitors such as PF-05089771 (LogP ~3.8) and CNV1014802 (LogP ~3.5) . The lower LogP suggests improved aqueous solubility and a more favorable starting point for lead optimization of pharmacokinetic properties.

physicochemical properties LogP solubility lead-likeness procurement

Optimal Application Scenarios for Procuring N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide


State-Dependent Nav1.7 Pharmacology Studies in Pain Research

The compound's 12.5-fold inactivation-state preference (IC50 240 nM vs. 3,000 nM) makes it a suitable tool for dissecting state-dependent block mechanisms in DRG neurons or recombinant Nav1.7 cell lines. Researchers studying pathological hyperexcitability can use it to benchmark newer state-dependent inhibitors, leveraging its clean selectivity window over Nav1.5 (5.3-fold) to isolate Nav1.7-mediated effects [1].

Cardiac Safety Counter-Screening in Early Drug Discovery

With a hERG IC50 of 8,500 nM, the compound can serve as a benign control or reference standard in cardiac ion channel panels. Its weak hERG signal allows screening labs to calibrate assay sensitivity and to compare the cardiac liability of novel Nav1.7 candidates against a compound that is demonstrably cleaner than earlier clinical candidates like MK-2075 [1].

Lead-Like Scaffold for Fragment-Based or Combinatorial Chemistry Libraries

The low molecular weight (302.41 g/mol), moderate LogP (~2.6), and confirmed synthetic tractability position this benzamide scaffold as a versatile starting point for library synthesis. Procurement teams building focused Nav1.7 or ion channel screening decks can use it as a core scaffold to diversify into analogs with optimized selectivity and pharmacokinetic profiles, confident that the parent compound already avoids major ADME liability flags (CYP2D6/CYP3A4 IC50 = 27 µM) [1].

Multi-Parameter Optimization (MPO) Benchmarking in Analgesic Drug Design

The comprehensive in vitro profile — Nav1.7 potency, Nav1.5 selectivity, hERG, CYP inhibition — provides a rich MPO dataset for computational chemists. This compound can be used as a reference point in multi-parameter scoring functions to assess whether new analogs improve upon a baseline that already balances moderate potency with favorable safety and ADME attributes, a distinct advantage over highly potent but promiscuous tool compounds [1].

Quote Request

Request a Quote for N-[(1-Morpholin-4-ylcyclohexyl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.